molecular formula C16H19NO4 B1397237 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate CAS No. 1187830-86-9

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Cat. No. B1397237
CAS RN: 1187830-86-9
M. Wt: 289.33 g/mol
InChI Key: CXANTJFZKVKKKM-UHFFFAOYSA-N
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Description

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate, also known as TBQ, is a synthetic compound that has been used in a variety of scientific research applications. TBQ is a relatively new compound, first synthesized in the mid-1990s, and has been the focus of numerous research studies in the past two decades. TBQ is an important compound for researchers due to its unique properties and potential applications.

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds similar to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds are used across various industries to prolong product shelf life by inhibiting oxidative reactions. Research has identified the presence of SPAs in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues and fluids like fat, serum, urine, breast milk, and fingernails. The toxicity studies highlight potential hepatic toxicity and endocrine-disrupting effects of SPAs, with certain transformation products possibly having more severe effects than the parent compounds. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Natural Sources and Bioactivities of Analogs

The bioactivities and natural sources of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate, have been well-documented. These compounds are found in a wide range of organisms, including bacteria, fungi, plants, and animals. They often serve as major components of volatile or essential oils and exhibit potent toxicity against a variety of organisms. The production of these compounds by organisms raises questions about their autotoxic effects and potential regulatory functions within these organisms. This review provides comprehensive insights into the natural occurrence and bioactivities of these compounds, which could inform future research on similar chemical structures (Zhao et al., 2020).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including structures akin to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate, have garnered attention for their diverse pharmacological properties. This review highlights the biological potentials of isoquinoline and its synthetic derivatives across various therapeutic areas such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral activities. The insights provided by this review can serve as a foundation for medicinal chemists and researchers aiming to develop novel therapeutics based on isoquinoline derivatives, emphasizing the significant role these compounds play in modern pharmacotherapy (Danao et al., 2021).

properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 1H-isoquinoline-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXANTJFZKVKKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718484
Record name 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187830-86-9
Record name 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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